1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Thiophene Moiety: The thiophene group is attached through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Bromophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H11FN4OS |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H11FN4OS/c15-10-3-5-11(6-4-10)19-9-13(17-18-19)14(20)16-8-12-2-1-7-21-12/h1-7,9H,8H2,(H,16,20) |
InChI Key |
TVWDOKFTGPXCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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